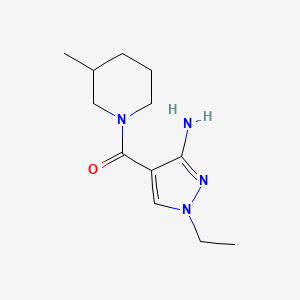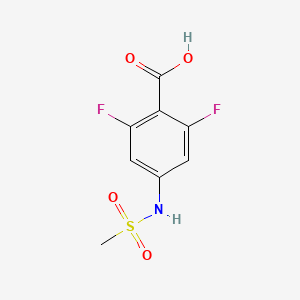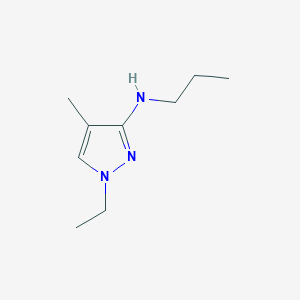
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-エチル-4-(3-メチルピペリジン-1-カルボニル)-1H-ピラゾール-3-アミンは、ピラゾール類に属する複雑な有機化合物です。この化合物は、エチル基、ピペリジン環、アミン基が置換されたピラゾール環を含むユニークな構造を特徴としています。これらの官能基の存在により、さまざまな科学研究分野において興味深い化合物となっています。
2. 製法
合成経路と反応条件
1-エチル-4-(3-メチルピペリジン-1-カルボニル)-1H-ピラゾール-3-アミンの合成は、一般的に容易に入手可能な出発物質から始まる複数段階のプロセスを伴います。一般的な合成経路には、以下の段階が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジカルボニル化合物を酸性条件下で反応させることにより合成できます。
エチル基の導入: エチル基は、塩基の存在下でエチルハライドを用いたアルキル化反応によって導入することができます。
ピペリジン環の形成: ピペリジン環は、1,5-ジアミンなどの適切な前駆体を酸性または塩基性条件下で環化することにより合成できます。
ピペリジン環とピラゾール環のカップリング: 最後の段階では、カルボニルジイミダゾールなどのカップリング試薬を使用して、ピペリジン環とピラゾール環をカルボニル化反応によりカップリングします。
工業生産方法
1-エチル-4-(3-メチルピペリジン-1-カルボニル)-1H-ピラゾール-3-アミンの工業生産には、収率を向上させ、コストを削減するために、上記の合成経路を最適化する必要がある場合があります。これには、連続フロー反応器の使用、高度な精製技術、より効率的な触媒の開発などが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.
Coupling of the Piperidine and Pyrazole Rings: The final step involves the coupling of the piperidine ring with the pyrazole ring through a carbonylation reaction, typically using a coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
反応の種類
1-エチル-4-(3-メチルピペリジン-1-カルボニル)-1H-ピラゾール-3-アミンは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にアミン基で、ハロゲン化アルキルやアシルクロリドなどの試薬を用いた置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: メタノール中での水素化ホウ素ナトリウムまたはエーテル中での水素化リチウムアルミニウム。
置換: 塩基の存在下でのハロゲン化アルキルまたは触媒の存在下でのアシルクロリド。
生成される主な生成物
酸化: 対応するケトンまたはカルボン酸の形成。
還元: 対応するアルコールまたはアミンの形成。
置換: N-置換誘導体の形成。
4. 科学研究における用途
1-エチル-4-(3-メチルピペリジン-1-カルボニル)-1H-ピラゾール-3-アミンは、次のような科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用などの潜在的な生物活性について研究されています。
医学: 特に新規医薬品の設計におけるリード化合物として、創薬における潜在的な用途について調査されています。
産業: 新素材の開発やさまざまな化学反応における触媒として使用されています。
科学的研究の応用
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
1-エチル-4-(3-メチルピペリジン-1-カルボニル)-1H-ピラゾール-3-アミンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と研究されている生物学的システムによって異なります。
6. 類似化合物の比較
類似化合物
1-エチル-4-(3-メチルピペリジン-1-カルボニル)-1H-ピラゾール-5-アミン: ピラゾール環上の置換パターンが異なる、類似の構造。
1-エチル-4-(3-メチルピペリジン-1-カルボニル)-1H-イミダゾール-3-アミン: ピラゾール環の代わりにイミダゾール環を含む、類似の構造。
1-エチル-4-(3-メチルピペリジン-1-カルボニル)-1H-ピラゾール-3-カルボン酸: アミン基の代わりにカルボン酸基を含む、類似の構造。
独自性
1-エチル-4-(3-メチルピペリジン-1-カルボニル)-1H-ピラゾール-3-アミンは、独自の化学的および生物学的特性を与える、官能基の特定の組み合わせにより、独自性を備えています。この独自性により、さまざまな研究用途に役立つ化合物となり、他の類似化合物とは一線を画しています。
類似化合物との比較
Similar Compounds
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine: Similar structure with a different substitution pattern on the pyrazole ring.
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-imidazole-3-amine: Similar structure with an imidazole ring instead of a pyrazole ring.
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine group.
Uniqueness
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C12H20N4O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
(3-amino-1-ethylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-3-16-8-10(11(13)14-16)12(17)15-6-4-5-9(2)7-15/h8-9H,3-7H2,1-2H3,(H2,13,14) |
InChIキー |
MHTBZRAXFQTHKP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)N)C(=O)N2CCCC(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11740192.png)

![[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740205.png)
![rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans](/img/structure/B11740210.png)
![Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate](/img/structure/B11740212.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740217.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740222.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740233.png)
![N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740239.png)

![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11740246.png)
![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740259.png)
